4-Chloro-2-nitrophenyl hydrazine hydrochloride

Descripción general

Descripción

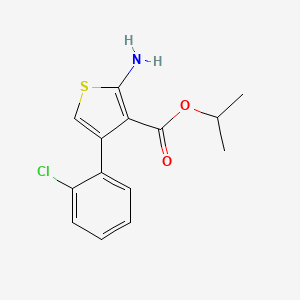

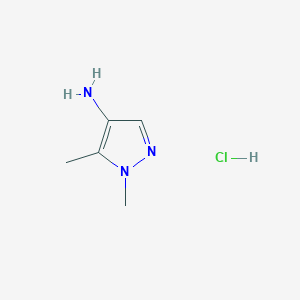

4-Chloro-2-nitrophenyl hydrazine is a chemical compound with the IUPAC name 1-(4-chloro-2-nitrophenyl)hydrazine . It is typically found in powder form .

Synthesis Analysis

The synthesis of 4-Chloro-2-nitrophenyl hydrazine hydrochloride involves the reaction of 4-nitro-aniline with hydrogen chloride and sodium nitrite in water at 0°C for 1 hour .Molecular Structure Analysis

The molecular structure of 4-Chloro-2-nitrophenyl hydrazine hydrochloride is represented by the InChI code1S/C6H6ClN3O2/c7-4-1-2-5(9-8)6(3-4)10(11)12/h1-3,9H,8H2 . The molecular weight is 187.59 . Chemical Reactions Analysis

4-Chloro-2-nitrophenyl hydrazine hydrochloride can undergo various chemical reactions. For instance, it can react with 3-acetonyl-5-cyano-1,2,4-thiadiazole to yield 5-cyano-3-(5-chloro-2-methylindol-3-yl)-1,2,4-thiadiazole and 5-cyano-3-[1-(4-chlorophenyl)-3,5-dimethylpyrazol-4-yl]-1,2,4-thiadiazole .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-2-nitrophenyl hydrazine hydrochloride include a molecular weight of 187.59 and an average mass of 179.047 Da . It is typically found in powder form .Aplicaciones Científicas De Investigación

- Application : 4-Chloro-2-nitrophenyl hydrazine hydrochloride has been studied as an organic nonlinear optical material. Doped crystals (with Cu, Zn, and Mg) exhibit second-order and third-order NLO effects. These crystals can be used in harmonic turbines, optical computers, telecommunications, and laser lithography .

- Application : The Z-scan approach reveals the nonlinear refractive index, absorption coefficient, and susceptibility of the compound. Understanding these characteristics aids in designing optical devices and sensors .

Nonlinear Optical (NLO) Materials

Third-Order Nonlinear Optical Characteristics

Safety and Hazards

The safety and hazards associated with 4-Chloro-2-nitrophenyl hydrazine hydrochloride include acute toxicity through dermal, inhalation, and oral routes . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mecanismo De Acción

Target of Action

The primary target of 4-Chloro-2-nitrophenyl hydrazine hydrochloride is aldehydes and ketones . The compound reacts with these targets to form oximes or hydrazones . In addition, it has been observed to react with prostaglandin H synthase (PGHS) Fe (III) under aerobic conditions .

Mode of Action

The compound interacts with its targets through a nucleophilic reaction. The nitrogen in the compound acts as a nucleophile, reacting with the partially positive carbon in aldehydes and ketones . This reaction forms an oxime in an essentially irreversible process as the adduct dehydrates . When reacting with PGHS Fe (III), it leads to a partial destruction of the heme and forms a new complex absorbing at 436 nm .

Biochemical Pathways

The compound affects the biochemical pathways involving aldehydes and ketones. The formation of oximes or hydrazones alters the concentration of these compounds in the system . The reaction with PGHS Fe (III) could potentially affect prostaglandin synthesis, given the role of this enzyme in the process .

Result of Action

The result of the compound’s action is the formation of oximes or hydrazones when reacting with aldehydes and ketones . These products may precipitate out of solution, providing a potential diagnostic tool for the presence of these compounds . The reaction with PGHS Fe (III) results in a new complex absorbing at 436 nm .

Propiedades

IUPAC Name |

(4-chloro-2-nitrophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O2.ClH/c7-4-1-2-5(9-8)6(3-4)10(11)12;/h1-3,9H,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFBBZAYPJSLJCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])NN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(5-Methyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B3022033.png)

![[(4-Phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride](/img/structure/B3022039.png)

![((1S,3S,4S)-3-bromo-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid hydrate](/img/structure/B3022041.png)